molecular formula C19H14 B134977 4-Methylbenz[a]anthracene CAS No. 316-49-4

4-Methylbenz[a]anthracene

Cat. No.: B134977
CAS No.: 316-49-4
M. Wt: 242.3 g/mol
InChI Key: VXYNNEYZRYFXBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylbenz[a]anthracene is a polycyclic aromatic hydrocarbon with the molecular formula C19H14. It is a derivative of benz[a]anthracene, characterized by the presence of a methyl group at the 4-position. This compound is known for its significant role in scientific research, particularly in the fields of chemistry, biology, and medicine .

Scientific Research Applications

4-Methylbenz[a]anthracene has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylbenz[a]anthracene typically involves the Friedel-Crafts alkylation of benz[a]anthracene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Methylbenz[a]anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxylated derivatives, halogenated compounds, and nitro derivatives, each with distinct properties and applications .

Comparison with Similar Compounds

Comparison: 4-Methylbenz[a]anthracene is unique due to its specific methylation pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it exhibits distinct metabolic pathways and carcinogenic potential, making it a valuable compound for studying structure-activity relationships in polycyclic aromatic hydrocarbons .

Properties

IUPAC Name

4-methylbenzo[a]anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14/c1-13-5-4-8-18-17(13)10-9-16-11-14-6-2-3-7-15(14)12-19(16)18/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYNNEYZRYFXBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC3=CC4=CC=CC=C4C=C3C2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901031279
Record name 4-Methylbenz(a)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901031279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

316-49-4
Record name 4-Methylbenz[a]anthracene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=316-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylbenz(a)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901031279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHYLBENZ(A)ANTHRACENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: How does the fungal metabolism of 4-methylbenz[a]anthracene differ from mammalian metabolism?

A: Research using the fungus Cunninghamella elegans revealed distinct regio- and stereo-selectivity in this compound metabolism compared to mammalian systems. The fungus primarily hydroxylates the methyl group, followed by trans-dihydrodiol formation at the 8,9- and 10,11- positions. [] In contrast, mammalian liver microsomes predominantly form dihydrodiols at the methyl-substituted double bond (3,4-positions) and the 'K' region (5,6-positions). [] Additionally, the major enantiomers of 4-hydroxymethylbenz[a]anthracene trans-8,9-dihydrodiol and trans-10,11-dihydrodiol produced by C. elegans possess S,S absolute stereochemistries. This contrasts with the primarily 8R,9R- and 10R,11R-dihydrodiols formed by mammalian systems. [] This highlights the distinct enzymatic machinery employed by fungi in metabolizing polycyclic aromatic hydrocarbons like this compound.

Q2: What is the significance of chirality in the metabolism of this compound?

A: The existence of different enantiomers of this compound metabolites is significant due to their potential for differing biological activities. For example, the S,S enantiomers of 4-hydroxymethylbenz[a]anthracene trans-dihydrodiols, primarily formed by C. elegans, might have different toxicological properties than the R,R enantiomers predominantly produced by mammalian systems. [] Furthermore, research on 1,12-dimethylbenz[a]anthracene, a structurally similar compound, shows that cis-5,6-dihydrodiol enantiomers derived from P and M helical conformers can be resolved using chiral stationary phase HPLC. [, ] This separation underscores the importance of chiral separation techniques in understanding the distinct biological implications of each enantiomer.

Q3: Which enzymes are involved in the fungal metabolism of this compound?

A: Studies using C. elegans and isotopic labeling with ¹⁸O₂ demonstrated that cytochrome P450 monooxygenases initiate the metabolism of this compound by hydroxylating the methyl group. [] Subsequently, epoxide hydrolases catalyze the formation of trans-dihydrodiols from the epoxide intermediates. [] This research emphasizes the role of these specific enzyme systems in the regio- and stereo-selective metabolism of this compound by fungi.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.